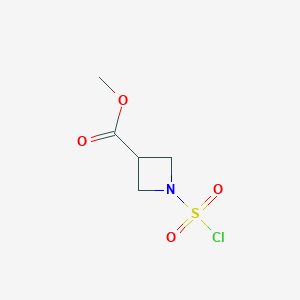

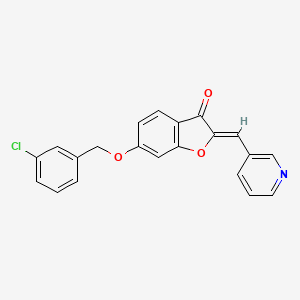

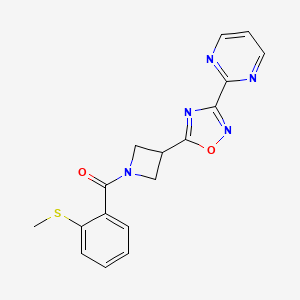

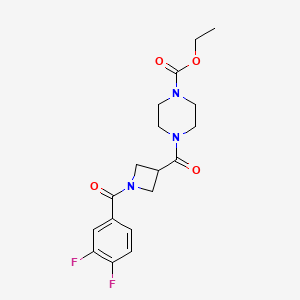

(Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of rhodanine-3-acetic acid . Compounds of this type have many biological properties and are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity .

Synthesis Analysis

Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% .Molecular Structure Analysis

The InChI code for a similar compound, 4- (5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, is 1S/C17H11NO3S2/c19-15-14 (10-11-4-2-1-3-5-11)23-17 (22)18 (15)13-8-6-12 (7-9-13)16 (20)21/h1-10H, (H,20,21)/b14-10- .科学的研究の応用

Fluorescent Probes for Bioimaging

(Z)-Ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate: and related derivatives have been explored as fluorescent probes for bioimaging. Their unique structural features make them suitable for visualizing cellular processes and interactions within living systems . These compounds can emit fluorescence when excited by specific wavelengths of light, enabling researchers to track cellular events.

Aldose Reductase Inhibitors

Aldose reductase is an enzyme involved in the polyol pathway, which plays a role in diabetic complications. Some derivatives of this compound have demonstrated inhibitory activity against aldose reductase, making them potential candidates for managing diabetic neuropathy and other related conditions .

Antibacterial and Antifungal Properties

Studies have shown that (Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate derivatives possess antibacterial and antifungal activity. Among the newly synthesized compounds, certain derivatives (such as A-1 and A-2) exhibit excellent antimicrobial effects, particularly against Gram-positive bacteria . These findings highlight their potential as novel antimicrobial agents.

Anticancer Activity

The compound’s unique structure and functional groups may contribute to its anticancer properties. While further research is needed, initial investigations suggest that it could be a promising lead compound for developing new cancer therapies .

Thermal Stability

The tested derivatives exhibit high thermal stability, making them suitable for various applications, including materials science and drug formulation . Their stability above 240 °C indicates robustness under elevated temperatures.

Solvent-Dependent Absorption and Emission Properties

The absorption and emission maxima of these derivatives vary depending on the solvent used. Understanding these properties is crucial for tailoring their applications in specific contexts, such as bioimaging or sensor development .

特性

IUPAC Name |

ethyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-2-20-14(18)9-6-10-17-15(19)13(22-16(17)21)11-12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJUAYRNNNXEMF-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2510508.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2510512.png)